D-Glucitol 1,6-bis(bromoacetate)

Description

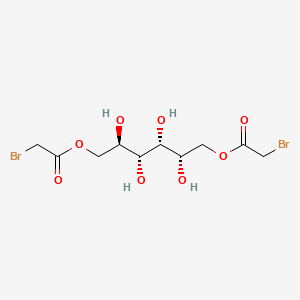

D-Glucitol 1,6-bis(bromoacetate) is a synthetic derivative of D-glucitol (sorbitol), a sugar alcohol widely used in pharmaceuticals and food industries. This compound is characterized by the esterification of bromoacetate groups at the 1- and 6-hydroxyl positions of the glucitol backbone. Its molecular structure combines the hydrophilic properties of glucitol with the electrophilic reactivity of bromoacetate, making it a versatile intermediate for chemical modifications, particularly in crosslinking reactions or alkylation processes .

Properties

CAS No. |

94199-87-8 |

|---|---|

Molecular Formula |

C10H16Br2O8 |

Molecular Weight |

424.04 g/mol |

IUPAC Name |

[(2R,3R,4R,5S)-6-(2-bromoacetyl)oxy-2,3,4,5-tetrahydroxyhexyl] 2-bromoacetate |

InChI |

InChI=1S/C10H16Br2O8/c11-1-7(15)19-3-5(13)9(17)10(18)6(14)4-20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1 |

InChI Key |

LDSLASZUQAQSGH-MLTZYSBQSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)OC(=O)CBr |

Canonical SMILES |

C(C(C(C(C(COC(=O)CBr)O)O)O)O)OC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucitol 1,6-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: : Industrial production of D-Glucitol 1,6-bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : D-Glucitol 1,6-bis(bromoacetate) undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester bonds in D-Glucitol 1,6-bis(bromoacetate) can be hydrolyzed to yield D-glucitol and bromoacetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.

Hydrolysis: The major products are D-glucitol and bromoacetic acid.

Scientific Research Applications

Chemistry: : D-Glucitol 1,6-bis(bromoacetate) is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology: : In biological research, this compound is used to study enzyme-substrate interactions and as a potential inhibitor of certain enzymes due to its structural similarity to natural substrates .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of D-Glucitol 1,6-bis(bromoacetate) involves its interaction with specific molecular targets, such as enzymes. The bromoacetate groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Structural Analogs of D-Glucitol Bis(bromoacetate)

D-Glucitol bis(bromoacetate) derivatives differ primarily in the positions of bromoacetate substitution (1,3; 1,4; 1,5; or 1,6), which influence their reactivity and applications. Key comparisons include:

Functional Group Comparison : Unlike 2,5-Anhydro-D-glucitol 1,6-diphosphate (CAS 488-69-7), which contains phosphate groups, bromoacetate derivatives exhibit higher electrophilicity due to the bromine leaving group. This makes them more reactive in alkylation or nucleophilic substitution reactions .

Physicochemical and Pharmacological Properties

- Reactivity: Bromoacetate esters are highly reactive compared to non-halogenated analogs (e.g., D-glucitol dilaurate or distearate). For example, the bromine atom in D-glucitol 1,6-bis(bromoacetate) facilitates nucleophilic displacement, enabling conjugation with amines or thiols in biomolecules .

- Pharmacological Predictions : Computational tools like the PASS program predict that bromoacetate-containing compounds (PA > 0.7) may exhibit alkylating or antitumor activities, similar to sterol bromoacetate conjugates (e.g., ergosteryl 3β-bromoacetate) . However, D-glucitol derivatives may offer improved solubility due to their polyol backbone.

- Toxicity and Safety : Bromoacetate groups (as seen in ethyl bromoacetate) are associated with skin and respiratory hazards. D-Glucitol 1,6-bis(bromoacetate) likely requires stringent handling protocols, contrasting with safer derivatives like D-glucitol hexaoleate, which lacks reactive halogen groups .

Key Insights :

- The 1,6-isomer’s terminal bromoacetate groups enhance its utility in bioconjugation, whereas distal substitutions (e.g., 1,3) may limit accessibility in sterically crowded environments .

- Phosphate derivatives (e.g., 2,5-Anhydro-D-glucitol 1,6-diphosphate) are less reactive but more biocompatible, favoring applications in metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.